molecular formula C11H16N2OS B1275293 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 60598-65-4

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1275293
CAS No.: 60598-65-4
M. Wt: 224.32 g/mol
InChI Key: NCNUSSRKSGGKPR-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been utilized in the synthesis of various compounds with potential antimicrobial properties. For instance, Narayana et al. (2006) reported the synthesis of derivatives that showed promising antibacterial and antifungal activity (Narayana, Ashalatha, Raj, & Kumari, 2006). Similarly, Vasu et al. (2005) synthesized thiophene-3-carboxamide derivatives exhibiting antibacterial and antifungal activities, highlighting the compound's relevance in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Pharmacological Activity Optimization

Research has also been conducted to optimize the pharmacological activity of azomethine derivatives of this compound. Chiriapkin et al. (2021) focused on synthesizing and analyzing these derivatives, predicting their cytostatic, antitubercular, and anti-inflammatory activities. This study emphasizes the compound's potential in medicinal chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Biological Activity and Potential Drug Development

Further, the compound has been a basis for developing biologically active derivatives with potential drug applications. Ghorab et al. (1995) synthesized novel heterocyclic compounds with potential hypnotic activity from this compound, indicating its versatility in drug development (Ghorab, Heiba, & El-gawish, 1995). Amr et al. (2010) synthesized thiophene derivatives from it and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating its potential in treating various conditions (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Mechanism of Action

Target of Action

The primary targets of 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we can expect to gain more insight into these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .

Biochemical Analysis

Biochemical Properties

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as PDK1 and LDHA, which are involved in glucose metabolism and cancer cell proliferation . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by interfering with key signaling pathways and reducing the expression of oncogenes . Additionally, it affects cellular metabolism by inhibiting enzymes involved in glycolysis, leading to reduced energy production in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins. These interactions lead to changes in cellular processes, including reduced cell proliferation and increased apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under various conditions, but its activity may decrease over prolonged periods . Long-term effects on cellular function include sustained inhibition of enzyme activity and reduced cell viability in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDK1 and LDHA, affecting metabolic flux and metabolite levels . By inhibiting these enzymes, the compound disrupts glycolysis and reduces the production of ATP, leading to decreased energy availability in cancer cells. This disruption of metabolic pathways contributes to its anticancer effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and accumulates in target tissues . The compound’s distribution within the body affects its therapeutic efficacy and potential side effects. Understanding its transport and distribution mechanisms can help optimize its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization. For example, the compound may be directed to the mitochondria, where it inhibits enzymes involved in energy production, leading to reduced cell viability.

Properties

IUPAC Name

2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-2-13-11(14)9-7-5-3-4-6-8(7)15-10(9)12/h2-6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUSSRKSGGKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406093
Record name 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60598-65-4
Record name 2-amino-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.